

# BAY-155 and Its Target Genes in Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BAY-155** is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency in certain subtypes of acute leukemia. This document provides a comprehensive technical overview of **BAY-155**, focusing on its mechanism of action, target genes in leukemia, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the underlying biological and experimental processes.

#### Introduction

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the rapid growth of abnormal white blood cells. A specific subset of these leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin 1 (NPM1) gene, are critically dependent on the interaction between the protein menin and the MLL1 histone methyltransferase.[1][2] This interaction is essential for the transcription of key leukemogenic genes, including the HOX and MEIS1 gene families, which drive proliferation and block hematopoietic differentiation.[2]



**BAY-155** is a second-generation menin-MLL inhibitor that has demonstrated significant preclinical activity in various leukemia models.[1][3] By disrupting the menin-MLL1 interaction, **BAY-155** leads to the downregulation of critical oncogenic target genes and the induction of differentiation in leukemia cells.[4][5] This guide will delve into the technical details of **BAY-155**'s activity, providing a valuable resource for researchers in the field of leukemia drug development.

#### **Mechanism of Action**

**BAY-155** functions by binding to menin, a scaffold protein, thereby preventing its interaction with MLL1 and MLL1-fusion proteins.[1][2] In leukemias with KMT2A rearrangements, the MLL1 fusion protein aberrantly recruits menin to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene promoters and subsequent gene activation.[2] **BAY-155**'s inhibition of this interaction leads to the eviction of the MLL1 complex from these promoters, a reduction in H3K4me3 marks, and transcriptional repression of the target genes.

Figure 1: Mechanism of action of BAY-155 in MLL-rearranged leukemia.

### Target Genes of BAY-155 in Leukemia

The primary targets of **BAY-155** are the downstream effector genes of the menin-MLL1 complex. Treatment of MLL-rearranged leukemia cells with **BAY-155** leads to a significant downregulation of key proto-oncogenes and a concurrent upregulation of genes associated with myeloid differentiation.

#### **Downregulated Target Genes**

The most consistently downregulated genes following **BAY-155** treatment are critical for leukemic cell survival and proliferation.

- MEIS1 (Myeloid Ecotropic Viral Integration Site 1): A homeobox protein that is a crucial cofactor for HOX proteins in leukemogenesis.[4][7]
- HOXA9 (Homeobox A9): A member of the HOX gene family of transcription factors that is frequently overexpressed in AML and is essential for leukemic stem cell function.[7][8]



- FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that, when mutated, is a driver of AML. Menin-MLL inhibition has been shown to downregulate FLT3 expression.[7][8]
- PBX3 (Pre-B-Cell Leukemia Homeobox 3): Another homeobox protein that cooperates with HOX proteins to promote leukemogenesis.[7][8]

#### **Upregulated Target Genes**

Inhibition of the menin-MLL interaction by **BAY-155** also induces the expression of genes that promote the differentiation of leukemic blasts into more mature myeloid cells.

- MNDA (Myeloid Cell Nuclear Differentiation Antigen): A marker of myeloid differentiation.[4]
  [5]
- CD11b (Integrin Subunit Alpha M, ITGAM): A cell surface marker associated with myeloid differentiation.[4][5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the activity of **BAY-155** in preclinical leukemia models.

Table 1: In Vitro Activity of **BAY-155** in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
|-----------|------------------|-----------|-----------|
| MOLM-13   | AML (MLL-AF9)    | 8         | [1][4]    |
| MV-4-11   | AML (MLL-AF4)    | 8         | [4][9]    |

Table 2: Gene Expression Changes in Leukemia Cells Treated with BAY-155



| Gene  | Cell Line             | Treatment<br>Condition | Fold Change   | Reference |
|-------|-----------------------|------------------------|---------------|-----------|
| MEIS1 | MOLM-13 & MV-<br>4-11 | BAY-155                | Downregulated | [4][5]    |
| MNDA  | MOLM-13 & MV-<br>4-11 | BAY-155                | Upregulated   | [4][5]    |
| CD11b | MOLM-13 & MV-<br>4-11 | BAY-155                | Upregulated   | [4][5]    |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **BAY-155**.

#### **Cell Viability Assay (MTT/MTS Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of appropriate culture medium.
- Compound Treatment: Add serial dilutions of BAY-155 (or vehicle control, e.g., DMSO) to the wells.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
- Reagent Addition: Add 10-20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4sulfophenyl)-2H-tetrazolium) reagent to each well.
- Incubation: Incubate for 2-4 hours at 37°C.
- Solubilization (for MTT): If using MTT, add 100 μL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.



- Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

#### **RNA-Sequencing (RNA-Seq)**

This technique is used to profile the global gene expression changes induced by **BAY-155**.

- Cell Treatment: Treat leukemia cells with BAY-155 or vehicle control for a specified time (e.g., 48-72 hours).
- RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
- Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
  - Perform quality control on the raw sequencing reads.
  - Align the reads to a reference genome (e.g., human genome hg38).
  - Quantify gene expression levels (e.g., as transcripts per million TPM).
  - Perform differential gene expression analysis between BAY-155-treated and control samples to identify up- and downregulated genes.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)



ChIP-seq is used to identify the genomic binding sites of menin and MLL1 and to assess changes in histone modifications upon **BAY-155** treatment.

- Cell Treatment and Cross-linking: Treat leukemia cells with BAY-155 or vehicle control.
  Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-menin, anti-MLL1, anti-H3K4me3).
- Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
- Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
- Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Perform peak calling to identify regions of protein binding or histone modification enrichment.
  - Compare the peak profiles between BAY-155-treated and control samples to identify differential binding or modification sites.

#### **Xenograft Mouse Model**

This in vivo model is used to evaluate the anti-leukemic efficacy of **BAY-155**.



- Cell Implantation: Implant human leukemia cells (e.g., MV-4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Tumor Growth/Leukemia Engraftment: Allow the tumors to grow to a palpable size or for leukemia to engraft in the bone marrow.
- Treatment: Administer **BAY-155** or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
- Monitoring: Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, gene expression analysis).

#### **Visualizations**

The following diagrams illustrate key experimental workflows and logical relationships.





Click to download full resolution via product page

Figure 2: Workflow for identifying BAY-155 target genes using RNA-Seq.





Click to download full resolution via product page

Figure 3: Logical flow from BAY-155 administration to therapeutic outcome.

#### Conclusion



BAY-155 represents a promising therapeutic agent for the treatment of MLL-rearranged and NPM1-mutant leukemias. Its targeted mechanism of action, which leads to the specific downregulation of key leukemogenic genes and the induction of myeloid differentiation, has been well-characterized through a variety of preclinical studies. This technical guide provides a consolidated resource for researchers, summarizing the key findings and experimental approaches used to investigate the effects of BAY-155 in leukemia. Further research and clinical development of BAY-155 and other menin-MLL inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cms.syndax.com [cms.syndax.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression [bio-protocol.org]
- To cite this document: BenchChem. [BAY-155 and Its Target Genes in Leukemia: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363436#bay-155-target-genes-in-leukemia]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com